Cas no 5356-44-5 (Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI))

Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI) structure
5356-44-5 structure
Product Name:Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI)
CAS-nummer:5356-44-5
MF:C20H14O2S2
MW:350.453962802887
CID:386201
PubChem ID:5333079
Update Time:2025-04-19

Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI)
    • Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzy
    • 5356-44-5
    • AB00082675-01
    • CHEMBL1979416
    • (E)-3-(2-thienyl)-1-[4-[(E)-3-(2-thienyl)prop-2-enoyl]phenyl]prop-2-en-1-one
    • NSC657771
    • NSC-657771
    • 2-Propen-1-one, 1,1'-(1,4-phenylene)bis[3-(2-thienyl)-, (2E,2'E)-
    • Inchi: 1S/C20H14O2S2/c21-19(11-9-17-3-1-13-23-17)15-5-7-16(8-6-15)20(22)12-10-18-4-2-14-24-18/h1-14H/b11-9+,12-10+
    • InChI-sleutel: AWFKHBXZPFZQCK-WGDLNXRISA-N
    • LACHT: S1C=CC=C1/C=C/C(C1C=CC(C(/C=C/C2=CC=CS2)=O)=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 350.04362
  • Monoisotopische massa: 350.044
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 6
  • Complexiteit: 458
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 90.6A^2
  • XLogP3: 4.9

Experimentele eigenschappen

  • Dichtheid: 1.301
  • Kookpunt: 561.6°Cat760mmHg
  • Vlampunt: 293.4°C
  • Brekindex: 1.706
  • PSA: 34.14
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD